molecular formula C19H17Cl4N3O3 B2426793 N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(propoxyimino)methyl]malonamide CAS No. 321433-28-7

N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(propoxyimino)methyl]malonamide

Cat. No.: B2426793
CAS No.: 321433-28-7
M. Wt: 477.16
InChI Key: YWFVKBIFDGYTLC-YSURURNPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(propoxyimino)methyl]malonamide is a synthetic organic compound characterized by the presence of dichlorophenyl groups and a malonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-bis(2,4-dichlorophenyl)-2-[(propoxyimino)methyl]malonamide typically involves the reaction of 2,4-dichloroaniline with malonic acid derivatives under specific conditions. The reaction may proceed through the formation of an intermediate, which is then treated with propoxyimino compounds to yield the final product. Common reagents used in this synthesis include base catalysts and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(propoxyimino)methyl]malonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl groups can participate in nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N~3~-bis(2,4-dichlorophenyl)-2-[(propoxyimino)methyl]malonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide
  • N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide
  • N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(ethoxyimino)methyl]malonamide

Uniqueness

N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(propoxyimino)methyl]malonamide is unique due to the presence of the propoxyimino group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.

Properties

IUPAC Name

N,N'-bis(2,4-dichlorophenyl)-2-[(E)-propoxyiminomethyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl4N3O3/c1-2-7-29-24-10-13(18(27)25-16-5-3-11(20)8-14(16)22)19(28)26-17-6-4-12(21)9-15(17)23/h3-6,8-10,13H,2,7H2,1H3,(H,25,27)(H,26,28)/b24-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFVKBIFDGYTLC-YSURURNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCON=CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCO/N=C/C(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.